Sibiricaxanthone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of Sibiricaxanthone A is C24H26O14 . The molecular weight is 538.45 g/mol . The exact molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 538.45 g/mol . It is a powder and its density is 1.86±0.1 g/cm3 . It is insoluble in water .科学的研究の応用
Metabolism and Bioavailability
- Metabolism in Intestinal Bacteria and Liver Microsomes : Sibiricaxanthone F (SF), a derivative of Sibiricaxanthone A, undergoes extensive first-pass elimination in intestinal bacteria and hepatic subcellular proteins. This could explain the low bioavailability of SF following oral administration. The study identified potential metabolites in rats and humans, which are mono-glucuronidated derivatives of its aglycone form, after oral administration of SF (Song et al., 2012).
Pharmacokinetics
- Pharmacokinetic Characterization in Rats : A study on the pharmacokinetics of Sibiricaxanthone F in rats revealed its low absolute bioavailability (0.22 ± 0.15%). This was determined using a sensitive LC-MS/MS method for quantifying SF in rat plasma following oral and intravenous dosing (Yang et al., 2011).
Chemical Composition and Isolation
- Isolation of Xanthenone Glycosides : New xanthenone O-glycosides, including derivatives of Sibiricaxanthone, were isolated from the roots of Polygala sibirica L. This includes sibiricaxanthone C, D, E, F, and G (Zhou et al., 2008).
Traditional Medicine and Bioactive Compounds
- Bioactive Compounds in Traditional Medicine : In a study on Radix Polygalae, which includes Sibiricaxanthone derivatives, nine bioactive compounds spanning oligosaccharide esters, saponins, and xanthones were quantified. The study highlights the importance of these compounds in traditional medicinal uses such as treating insomnia, amnesia, and other cognitive dysfunctions (Yang et al., 2018).
Pharmacological Research
- Comparative Pharmacokinetics in Disease Models : A study involved ultra-fast liquid chromatography with tandem mass spectrometry to quantitate bioactive components, including Sibiricaxanthone B, in rat plasma. The study compared the pharmacokinetic profiles of these components between normal and Alzheimer's disease rats, indicating potential implications in the treatment of neurological conditions (Wang et al., 2017).
Safety and Hazards
作用機序
Target of Action
Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica , has been found to bind to key proteins such as EGFR, SRC, MAPK1, and ALB . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
It’s known that xanthones, the class of compounds to which this compound belongs, exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . These activities are likely due to their interaction with their targets and the resulting changes in cellular processes.
Biochemical Pathways
This compound is thought to affect several biochemical pathways. For instance, it has been suggested that xanthones can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its multiple targets and the range of bioactivities exhibited by xanthones. For instance, it has been found to have strong anti-inflammatory and antioxidant effects, as well as inhibitory activity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the plant from which it is derived, Polygala sibirica, grows in specific environmental conditions, and these conditions could potentially influence the compound’s properties . .
生化学分析
Cellular Effects
Xanthones, the class of compounds to which Sibiricaxanthone A belongs, have been reported to exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Molecular Mechanism
Xanthones, the class of compounds to which this compound belongs, exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJKXKUUWCQNK-ZBQXNOHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。